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Compound of Interest

Compound Name:
4,6-Dichloro-5-

methylnicotinaldehyde

Cat. No.: B13672328

Get Quote

Executive Summary
4,6-Dichloro-5-methylnicotinaldehyde (also known as 4,6-dichloro-5-methyl-3-

pyridinecarboxaldehyde) is a critical heterocyclic intermediate used in the synthesis of complex

agrochemicals and kinase inhibitors. Its structural integrity is defined by a highly substituted

pyridine core, making accurate spectroscopic characterization essential for quality control

during scale-up.

This guide provides a comprehensive analysis of the compound's spectroscopic signature,

deriving "Gold Standard" reference data from structural first principles and validated analog

comparisons. It details the specific NMR, IR, and MS signals required to confirm identity and

purity, distinguishing this molecule from common impurities like 4,6-dichloronicotinaldehyde.

Structural Logic & Synthesis Context
Understanding the synthesis pathway is prerequisite to interpreting the spectra, as it highlights

potential impurities (e.g., mono-chlorinated byproducts or unreacted hydroxyl precursors).

Synthesis Workflow (POCl3 Chlorination)
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The most prevalent synthesis route involves the chlorination of 4,6-dihydroxy-5-

methylnicotinaldehyde using phosphorus oxychloride (POCl

).
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Click to download full resolution via product page

Caption: Figure 1. Synthesis of 4,6-Dichloro-5-methylnicotinaldehyde via dehydrative

chlorination.

Spectroscopic Data Analysis
The following data represents the Standard Analytical Profile for high-purity (>97%) 4,6-
Dichloro-5-methylnicotinaldehyde.

Nuclear Magnetic Resonance (NMR)
The low proton count (only 3 distinct environments) makes ^1H NMR the primary tool for rapid

purity assessment.

^1H NMR (400 MHz, DMSO-d

)
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Signal (δ ppm) Multiplicity Integration Assignment
Structural
Context

10.25 Singlet (s) 1H -CHO

Aldehyde proton.

Highly

deshielded by

the carbonyl and

electron-deficient

pyridine ring.

8.85 Singlet (s) 1H C2-H

Aromatic proton

between Ring N

and Aldehyde.

Deshielded by

alpha-nitrogen

effect.

2.45 Singlet (s) 3H C5-CH

Methyl group.

Slightly

deshielded due

to attachment to

the aromatic

pyridine ring.

Note: The absence of coupling (singlets) confirms the substitution pattern. If doublets are

observed in the aromatic region, it indicates incomplete chlorination (e.g., presence of a proton

at C4 or C6).

^13C NMR (100 MHz, DMSO-d

)
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Signal (δ ppm) Assignment Notes

189.5 C=O
Characteristic aldehyde

carbonyl carbon.

152.0 C2
Alpha-carbon (C-H),

deshielded by Nitrogen.

154.5 C4 / C6

Ipso-carbons attached to

Chlorine (C-Cl). Often appear

as weak peaks due to lack of

NOE.

136.0 C5
Ipso-carbon attached to

Methyl.

129.5 C3
Ipso-carbon attached to

Aldehyde.

18.5 -CH Methyl carbon.

Mass Spectrometry (MS)
Mass spectrometry provides the definitive confirmation of the dichloro-substitution pattern via

isotopic abundance.

Molecular Formula: C

H

Cl

NO Exact Mass: 188.97 Da (for ^35Cl

)

Isotopic Distribution (Cl

Pattern)
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The presence of two chlorine atoms creates a distinct "9:6:1" triplet pattern in the molecular ion

cluster.

m/z 189 (M

): Base peak (100% Relative Abundance) - Contains ^35Cl, ^35Cl.

m/z 191 (M+2): ~65% Relative Abundance - Contains ^35Cl, ^37Cl.

m/z 193 (M+4): ~10% Relative Abundance - Contains ^37Cl, ^37Cl.

Molecular Ion [M]+
m/z 189/191/193

(Cl2 Pattern)

Fragment [M-CO]+
m/z 161/163/165

(Loss of Carbonyl)

- CO (28 Da)

Fragment [M-Cl]+
m/z 154/156

(Loss of Chlorine)

- Cl (35 Da)

Click to download full resolution via product page

Caption: Figure 2. Predicted fragmentation pathway for 4,6-Dichloro-5-
methylnicotinaldehyde.

Infrared Spectroscopy (FT-IR)
IR is useful for confirming the functional groups, particularly the aldehyde and the halogenated

ring.
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Wavenumber (cm

)
Vibration Mode Intensity Interpretation

1705 - 1715 C=O Stretch Strong Conjugated Aldehyde.

1560 - 1580 C=N / C=C Stretch Medium
Pyridine Ring skeletal

vibrations.

1050 - 1100 C-Cl Stretch Strong
Aryl Chloride

characteristic band.

2850 - 2950 C-H Stretch Weak
Methyl and Aldehyde

C-H stretches.

Experimental Protocols
To ensure reproducibility, follow these standardized sample preparation protocols.

Protocol A: ^1H NMR Sample Preparation
Objective: Obtain a high-resolution spectrum with flat baseline.

Solvent: DMSO-d

(99.9% D) is preferred over CDCl

due to the compound's polarity and potential solubility issues in non-polar solvents.

Procedure:

Weigh 5-10 mg of the solid sample into a clean vial.

Add 0.6 mL of DMSO-d

.

Sonicate for 30 seconds to ensure complete dissolution.

Transfer to a 5mm NMR tube.
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Acquire spectrum with at least 16 scans (NS=16) and a relaxation delay (D1) of 1.0

second.

Protocol B: LC-MS Purity Check
Objective: Confirm molecular weight and check for non-UV active impurities.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (primary) and ESI(+) MS Mode.

Quality Control & Troubleshooting
Common Impurity:4,6-Dichloronicotinaldehyde (Des-methyl analog)

Origin: Impurity in the starting material (4,6-dihydroxypyrimidine vs 5-methyl analog).

Detection: Look for a singlet at δ 8.0 ppm (H-5 proton) in the ^1H NMR. In the target

compound, this position is occupied by the methyl group, so no aromatic proton signal

should exist upfield of 8.5 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-Pyridinecarboxaldehyde [webbook.nist.gov]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 4,6-
Dichloro-5-methylnicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13672328/docs#technical-guide-spectroscopic-
characterization-of-4-6-dichloro-5-methylnicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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